5-(Aminomethyl)-2-methylpyrazole-3-carboxamide;hydrochloride
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Overview
Description
5-(Aminomethyl)-2-methylpyrazole-3-carboxamide;hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of an aminomethyl group attached to a pyrazole ring, which is further substituted with a carboxamide group and a hydrochloride salt. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Aminomethyl)-2-methylpyrazole-3-carboxamide;hydrochloride typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting with a suitable pyrazole derivative, the aminomethyl group can be introduced through nucleophilic substitution reactions. The carboxamide group is then formed via amidation reactions, often using reagents like carbodiimides or acid chlorides. The final step involves the formation of the hydrochloride salt by treating the compound with hydrochloric acid.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to ensure high yield and purity. This often involves the use of continuous flow reactors, which allow for precise control over reaction parameters such as temperature, pressure, and reagent concentrations. Additionally, purification techniques like crystallization, distillation, and chromatography are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
5-(Aminomethyl)-2-methylpyrazole-3-carboxamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Nucleophiles like halides, amines, and thiols in the presence of catalysts or under thermal conditions.
Major Products Formed
Scientific Research Applications
5-(Aminomethyl)-2-methylpyrazole-3-carboxamide;hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders and inflammatory diseases.
Industry: It is used in the production of specialty chemicals, agrochemicals, and pharmaceuticals due to its versatile reactivity and stability.
Mechanism of Action
The mechanism of action of 5-(Aminomethyl)-2-methylpyrazole-3-carboxamide;hydrochloride involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. Additionally, the pyrazole ring can interact with enzyme active sites, modulating their activity. These interactions can lead to various biological effects, such as inhibition of enzyme activity, modulation of receptor function, and alteration of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
5-Aminomethyl-2-methylpyrazole: Lacks the carboxamide group, resulting in different chemical properties and reactivity.
2-Methylpyrazole-3-carboxamide:
5-(Aminomethyl)-2-methylpyrazole-3-carboxamide: Without the hydrochloride salt, it has different solubility and stability characteristics.
Uniqueness
5-(Aminomethyl)-2-methylpyrazole-3-carboxamide;hydrochloride is unique due to the presence of both the aminomethyl and carboxamide groups, along with the hydrochloride salt. This combination imparts distinct chemical properties, such as enhanced solubility, stability, and reactivity, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
5-(aminomethyl)-2-methylpyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N4O.ClH/c1-10-5(6(8)11)2-4(3-7)9-10;/h2H,3,7H2,1H3,(H2,8,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEZVWUIWWAVWHO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC(=N1)CN)C(=O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11ClN4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.63 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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